molecular formula C20H27Cl3N2 B13773615 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride CAS No. 7289-25-0

1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride

Katalognummer: B13773615
CAS-Nummer: 7289-25-0
Molekulargewicht: 401.8 g/mol
InChI-Schlüssel: CITLTOAOKDLBDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is a chemical compound that belongs to the piperidine class of organic compounds Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with o-chlorobenzylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amine derivatives .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the o-chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

7289-25-0

Molekularformel

C20H27Cl3N2

Molekulargewicht

401.8 g/mol

IUPAC-Name

1-(1-benzylpiperidin-4-yl)-N-[(4-chlorophenyl)methyl]methanamine;dihydrochloride

InChI

InChI=1S/C20H25ClN2.2ClH/c21-20-8-6-17(7-9-20)14-22-15-18-10-12-23(13-11-18)16-19-4-2-1-3-5-19;;/h1-9,18,22H,10-16H2;2*1H

InChI-Schlüssel

CITLTOAOKDLBDU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CNCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.